N-Desmethylclozapine-d8

Description

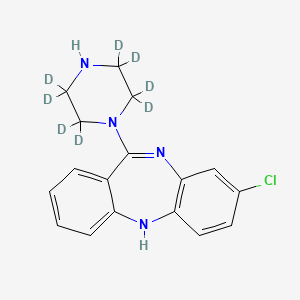

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2/i7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNOSTQEZICQQP-UFBJYANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Desmethyl Clozapine-d8: A Technical Guide for Researchers

An In-depth Examination of a Key Deuterated Metabolite for Advanced Analytical and Pharmacological Studies

This technical guide provides a comprehensive overview of N-Desmethyl Clozapine-d8 (Norclozapine-d8), a deuterated analog of the primary active metabolite of the atypical antipsychotic, clozapine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methodologies, and pharmacological significance.

Core Concepts and Applications

N-Desmethyl Clozapine-d8 is the stable isotope-labeled form of N-desmethylclozapine (NDMC), where eight hydrogen atoms on the piperazine ring have been replaced with deuterium. This isotopic substitution renders it an ideal internal standard for quantitative analysis in various bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its use significantly improves the accuracy and precision of measuring N-desmethylclozapine levels in biological matrices such as plasma, serum, and urine, which is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis.[2]

Beyond its role as an internal standard, the study of N-desmethylclozapine itself is of significant pharmacological interest. As the major metabolite of clozapine, NDMC exhibits a complex and distinct pharmacological profile that may contribute to the unique therapeutic effects and side-effect profile of its parent drug.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Desmethyl Clozapine-d8 is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 8-chloro-11-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-5H-dibenzo[b,e][4][5]diazepine | [1] |

| Synonyms | Norclozapine-d8, N-Desmethylclozapine-d8 | [1] |

| Molecular Formula | C₁₇H₉D₈ClN₄ | [1] |

| Molecular Weight | 320.9 g/mol | [1] |

| CAS Number | 1189888-77-4 | [6] |

| Appearance | Solid | [1] |

| Purity | ≥99% deuterated forms (d₁-d₈) | [1] |

| Storage | -20°C | [7] |

Synthesis

The synthesis of N-Desmethyl Clozapine-d8 typically involves the coupling of a suitable clozapine precursor with deuterated piperazine (piperazine-d8). While specific proprietary synthesis details are often not fully disclosed, a general synthetic approach can be inferred from the synthesis of N-desmethylclozapine. A plausible method involves the reaction of a clozapine intermediate, such as 8-chloro-11-oxo-10,11-dihydro-5H-dibenzo[b,e][4][5]diazepine, with piperazine-d8.

A general, non-deuterated synthesis of N-desmethylclozapine involves the reaction of clozapine with α-chloroethyl chloroformate in 1,2-dichloroethane, followed by reflux in methanol.[8] For the deuterated analog, piperazine-d8 would be used as a key starting material in a multi-step synthesis.

Experimental Protocols

Quantification by LC-MS/MS

N-Desmethyl Clozapine-d8 is primarily used as an internal standard for the accurate quantification of N-desmethylclozapine in biological samples. Below is a representative LC-MS/MS protocol.

4.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma or serum, add an appropriate amount of N-Desmethyl Clozapine-d8 working solution as the internal standard.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

4.1.3. Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (N-Desmethylclozapine) | m/z 313 → m/z 192 |

| MRM Transition (N-Desmethyl Clozapine-d8) | m/z 321 → m/z 200 |

Quantification by GC-MS

A validated GC-MS method for the simultaneous determination of clozapine and norclozapine in human plasma has been described, for which N-Desmethyl Clozapine-d8 would be an ideal internal standard.[9]

4.2.1. Sample Preparation (Solid-Phase Extraction and Derivatization)

-

Condition a solid-phase extraction (SPE) cartridge with methanol and water.

-

Load the plasma sample (pre-treated with internal standard) onto the SPE cartridge.

-

Wash the cartridge with water and an organic solvent mixture.

-

Elute the analytes with an appropriate elution solvent.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in a derivatizing agent (e.g., trifluoroacetic anhydride - TFAA) and heat to form the trifluoroacetyl derivative.

4.2.2. GC-MS Conditions

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min. |

| Injector Temperature | 280°C |

| Ionization Mode | Electron Ionization (EI) |

| Scan Mode | Selected Ion Monitoring (SIM) |

Pharmacological Profile and Signaling Pathways

N-desmethylclozapine exhibits a distinct pharmacological profile compared to its parent compound, clozapine. It acts as a partial agonist at dopamine D2 and D3 receptors, an agonist at M1 muscarinic acetylcholine receptors, and an agonist at delta-opioid receptors.[4][10][11] These interactions are believed to contribute to the overall therapeutic effects of clozapine.

M1 Muscarinic Receptor Agonism

N-desmethylclozapine is a potent partial agonist at the M1 muscarinic receptor.[11] This activity is thought to contribute to the pro-cognitive effects of clozapine. The signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling events.

Caption: M1 Muscarinic Receptor Signaling Pathway of N-Desmethyl Clozapine.

Dopamine D2/D3 Receptor Partial Agonism

Unlike clozapine, which is a dopamine D2 receptor antagonist, N-desmethylclozapine acts as a partial agonist at both D2 and D3 receptors.[10] This partial agonism may contribute to the lower incidence of extrapyramidal side effects associated with clozapine. The signaling involves the modulation of adenylyl cyclase activity through Gi/o protein coupling.

Caption: Dopamine D2/D3 Receptor Partial Agonist Signaling of N-Desmethyl Clozapine.

Delta-Opioid Receptor Agonism

N-desmethylclozapine is also an agonist at the delta-opioid receptor.[4] This interaction may play a role in the mood-stabilizing and anxiolytic effects of clozapine. Similar to D2/D3 receptor signaling, this pathway involves Gi/o protein coupling and the inhibition of adenylyl cyclase.

Caption: Delta-Opioid Receptor Agonist Signaling of N-Desmethyl Clozapine.

Conclusion

N-Desmethyl Clozapine-d8 is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its primary application as an internal standard ensures the reliability of quantitative data for its non-deuterated counterpart, N-desmethylclozapine. Furthermore, the distinct pharmacological profile of N-desmethylclozapine highlights its importance in understanding the complete therapeutic and adverse effect spectrum of clozapine. The detailed methodologies and pathway diagrams provided in this guide offer a solid foundation for further investigation and application of this critical research compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration [agris.fao.org]

- 3. Therapeutic monitoring of plasma clozapine and N-desmethylclozapine (norclozapine): practical considerations | BJPsych Advances | Cambridge Core [cambridge.org]

- 4. N-Desmethylclozapine, a major clozapine metabolite, acts as a selective and efficacious delta-opioid agonist at recombinant and native receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. N-Desmethyl Clozapine-d8 | C17H17ClN4 | CID 135908332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Desmethyl Clozapine-d8 | LGC Standards [lgcstandards.com]

- 8. researchgate.net [researchgate.net]

- 9. Validated GC/MS method for the simultaneous determination of clozapine and norclozapine in human plasma. Application in psychiatric patients under clozapine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The clozapine metabolite N-desmethylclozapine displays variable activity in diverse functional assays at human dopamine D₂ and serotonin 5-HT₁A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Desmethyl Clozapine-d8

This technical guide provides a comprehensive overview of the chemical and physical properties, pharmacology, and analytical methodologies related to N-Desmethyl Clozapine-d8. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Core Chemical and Physical Properties

N-Desmethyl Clozapine-d8 is the deuterated form of N-Desmethyl Clozapine (also known as norclozapine), which is the principal active metabolite of the atypical antipsychotic drug, clozapine. The incorporation of deuterium atoms provides a heavier, stable isotope-labeled internal standard essential for quantitative analysis by mass spectrometry.

Table 1: Chemical Identifiers and Physical Properties of N-Desmethyl Clozapine-d8

| Property | Value | Reference |

| IUPAC Name | 3-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-11H-benzo[b][1][2]benzodiazepine | [1][2][3] |

| Synonyms | Norclozapine-d8, N-Desmethylclozapine-d8 | [1][2][4] |

| CAS Number | 1189888-77-4 | [1][2][4][5] |

| Molecular Formula | C₁₇H₉D₈ClN₄ | [4] |

| Molecular Weight | 320.85 g/mol | [1][2] |

| Exact Mass | 320.1643882 Da | [3] |

| Physical Format | Neat solid | [1][2][4] |

| Purity | ≥95% (HPLC), ≥99% deuterated forms (d₁-d₈) | [1][2][4] |

| Storage Temperature | -20°C | [1] |

Table 2: Solubility of N-Desmethyl Clozapine-d8

| Solvent | Solubility | Reference |

| DMF | 10 mg/ml | [4] |

| DMSO | 10 mg/ml | [4] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [4] |

| Ethanol | 5 mg/ml | [4] |

Metabolic Pathway of Clozapine

Clozapine undergoes extensive metabolism in the liver, primarily through demethylation to form N-desmethylclozapine (norclozapine) and oxidation to produce clozapine N-oxide.[6][7] The cytochrome P450 (CYP) enzyme system, particularly isoforms CYP1A2 and CYP3A4, plays a crucial role in the demethylation process.[6][7][8] CYP2D6 has a minor role in this metabolic pathway.[7][8]

References

- 1. N-Desmethyl Clozapine-d8 | LGC Standards [lgcstandards.com]

- 2. N-Desmethyl Clozapine-d8 | LGC Standards [lgcstandards.com]

- 3. N-Desmethyl Clozapine-d8 | C17H17ClN4 | CID 135908332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. ClinPGx [clinpgx.org]

- 7. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clozapine Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Desmethyl Clozapine-d8

This technical guide provides a comprehensive overview of N-Desmethyl Clozapine-d8, a deuterated analog of the major active metabolite of the atypical antipsychotic drug clozapine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, physicochemical properties, and applications in experimental research.

Core Chemical and Physical Properties

N-Desmethyl Clozapine-d8, also known as Norclozapine-d8, is a stable isotope-labeled form of N-Desmethylclozapine. The deuterium labeling makes it an ideal internal standard for the quantification of N-desmethylclozapine in biological matrices by mass spectrometry-based methods.[1][2][3][4]

The chemical structure of N-Desmethyl Clozapine-d8 is provided below:

Chemical Structure:

-

IUPAC Name: 3-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-11H-benzo[b][5][6]benzodiazepine[6][7]

-

Molecular Formula: C₁₇H₉D₈ClN₄[8]

-

Synonyms: N-Desmethylclozapine-d8, Norclozapine-d8, 8-Chloro-11-(1-piperazinyl-d8)-5H-dibenzo[B,E][5][6]diazepine dihydrochloride[8][9]

A summary of the key physicochemical properties of N-Desmethyl Clozapine-d8 is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 320.85 g/mol | [6][9][10] |

| Exact Mass | 320.1644 Da | [6][7] |

| CAS Number | 1189888-77-4 | [1][6][8] |

| Appearance | Solid, Light Yellow | [1][9] |

| Purity | >95% (HPLC) | [6][10] |

| Storage Temperature | -20°C | [6][10] |

Quantitative Data

This section summarizes the key quantitative data related to N-Desmethyl Clozapine and its deuterated form, including mass spectrometry data for its detection and the receptor binding affinities of the non-deuterated active metabolite.

Mass Spectrometry Data

N-Desmethyl Clozapine-d8 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of N-Desmethyl Clozapine. The table below lists the ion transitions commonly monitored.

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

| N-Desmethylclozapine | 313 | 192, 227 | [11][12] |

| Clozapine (for reference) | 327 | 270, 296 | [11][12] |

| Loxapine (Internal Standard) | 328 | 271 | [12] |

Receptor Binding and Functional Activity of N-Desmethylclozapine

N-Desmethylclozapine is an active metabolite with a distinct pharmacological profile compared to its parent compound, clozapine.[13] It exhibits activity at various neurotransmitter receptors.[1][13]

| Receptor | Assay Type | Value | Reference |

| Muscarinic M1 Receptor | IC₅₀ | 55 nM | [14][15] |

| Muscarinic M1 Receptor | EC₅₀ (partial agonist) | 115 nM (50% of acetylcholine response) | [14][15] |

| Serotonin 5-HT₂C Receptor | IC₅₀ | 7.1 nM (rat choroid plexus) | [1] |

| Histamine H3 Receptor | pKi | 5.33 | [5] |

| Dopamine D2/D3 Receptors | Functional Activity | Weak partial agonist | [13] |

| δ-Opioid Receptor | Functional Activity | Agonist | [13] |

Pharmacokinetic Properties of N-Desmethylclozapine

The pharmacokinetic parameters of N-Desmethylclozapine are crucial for understanding its contribution to the overall therapeutic effect and side-effect profile of clozapine.

| Parameter | Value | Condition | Reference |

| Elimination Half-Life (Plasma) | 13 hours | After oral administration of clozapine | [16] |

| Elimination Half-Life (RBC) | 16 hours | After oral administration of clozapine | [16] |

| Plasma Protein Binding | 90% | In patient serum | [17] |

| Renal Excretion | ~5.3% of clozapine dose | Continuous therapy | [17] |

Experimental Protocols

Detailed methodologies for key experiments involving N-Desmethyl Clozapine-d8 and its non-labeled counterpart are outlined below.

Quantification of N-Desmethylclozapine in Human Plasma by LC-MS/MS

This protocol describes a typical method for the simultaneous determination of clozapine and N-desmethylclozapine in plasma using a deuterated internal standard.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 0.5 mL of human plasma, add the internal standard solution (containing N-Desmethyl Clozapine-d8).

-

Perform a single-step liquid-liquid extraction using an appropriate organic solvent.

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

-

Column: C18 analytical column.

-

Mobile Phase: Isocratic elution with a mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: Typically 5-20 µL.

3. Mass Spectrometric Detection:

-

Ionization: Positive ion electrospray ionization (ESI+).

-

Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transitions: Monitor the specific precursor to product ion transitions for N-desmethylclozapine and N-Desmethyl Clozapine-d8 as listed in Table 2.1.

4. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

The concentration of N-desmethylclozapine in the unknown samples is determined from this calibration curve.

Muscarinic M1 Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of N-desmethylclozapine to the M1 muscarinic receptor.

1. Membrane Preparation:

-

Use cell membranes from a cell line recombinantly expressing the human M1 muscarinic receptor.

-

Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer.

2. Binding Assay:

-

In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS), and varying concentrations of the unlabeled competitor (N-desmethylclozapine).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

3. Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to N-Desmethyl Clozapine.

Metabolic Pathway of Clozapine

Caption: Metabolic conversion of Clozapine to its major metabolites.

LC-MS/MS Quantification Workflow

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. veeprho.com [veeprho.com]

- 4. veeprho.com [veeprho.com]

- 5. The moderate affinity of clozapine at H3 receptors is not shared by its two major metabolites and by structurally related and unrelated atypical neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Desmethyl Clozapine-d8 | LGC Standards [lgcstandards.com]

- 7. N-Desmethyl Clozapine-d8 | C17H17ClN4 | CID 135908332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. cymitquimica.com [cymitquimica.com]

- 10. N-Desmethyl Clozapine-d8 | LGC Standards [lgcstandards.com]

- 11. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Desmethylclozapine - Wikipedia [en.wikipedia.org]

- 14. N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Multiple-dose pharmacokinetics of clozapine in patients with chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of clozapine and its metabolites in psychiatric patients: plasma protein binding and renal clearance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Desmethyl Clozapine-d8 (CAS Number: 1189888-77-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Desmethyl Clozapine-d8, a deuterated analog of N-desmethylclozapine (norclozapine), the primary active metabolite of the atypical antipsychotic clozapine. This document details its chemical and physical properties, its critical application as an internal standard in bioanalytical assays, and the pharmacological significance of its non-deuterated counterpart in the context of clozapine's unique therapeutic effects. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of N-desmethylclozapine in biological matrices are provided. Furthermore, this guide elucidates the key signaling pathways associated with N-desmethylclozapine, particularly its agonistic activity at the M1 muscarinic acetylcholine receptor.

Introduction

N-Desmethyl Clozapine-d8 (CAS: 1189888-77-4) is a stable isotope-labeled form of N-desmethylclozapine, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalysis by mass spectrometry. N-desmethylclozapine, also known as norclozapine, is the major and pharmacologically active metabolite of clozapine, a cornerstone medication for treatment-resistant schizophrenia.[1] Understanding the pharmacology and accurate quantification of N-desmethylclozapine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and exploring the overall clinical efficacy of clozapine. Recent research suggests that N-desmethylclozapine's unique pharmacological profile, particularly its M1 muscarinic receptor agonism, may contribute significantly to clozapine's superior therapeutic effects on cognition.[2][3]

Chemical and Physical Properties

N-Desmethyl Clozapine-d8 is a solid organic compound. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1189888-77-4 |

| Molecular Formula | C₁₇H₉D₈ClN₄ |

| Molecular Weight | 320.85 g/mol [4] |

| IUPAC Name | 8-chloro-11-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-5H-dibenzo[b,e][3][5]diazepine |

| Appearance | Solid |

| Purity | Typically >95% (HPLC)[4] |

| Solubility | Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (5 mg/ml) |

| Storage Temperature | -20°C[4] |

Application as an Internal Standard in Bioanalysis

The primary application of N-Desmethyl Clozapine-d8 is as an internal standard for the accurate quantification of N-desmethylclozapine in biological samples such as plasma and serum using LC-MS/MS. Its utility stems from its near-identical chemical and physical properties to the analyte of interest, while its increased mass allows for clear differentiation in a mass spectrometer.

Experimental Protocol: Quantification of N-desmethylclozapine in Human Plasma by LC-MS/MS

This protocol provides a detailed methodology for the simultaneous determination of clozapine and N-desmethylclozapine in human plasma.

3.1.1. Materials and Reagents

-

Human plasma samples

-

N-desmethylclozapine analytical standard

-

N-Desmethyl Clozapine-d8 (internal standard)

-

Clozapine analytical standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ammonium formate

-

Water (deionized, 18.2 MΩ·cm)

3.1.2. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, add a three-fold volume excess of an internal standard solution containing N-Desmethyl Clozapine-d8 in acetonitrile.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at 16,200 x g for 5 minutes at room temperature.

-

Transfer 20 µL of the clear supernatant to a 96-well plate.

-

Add 450 µL of 30% (v/v) methanol in water to each well.

-

The plate is then ready for injection into the LC-MS/MS system.

3.1.3. Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | ACQUITY UPLC I-Class or equivalent |

| Column | Reversed-phase C18 column (e.g., Waters XBridge Premier BEH C18, 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 10 mmol/L ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | 10 mmol/L ammonium formate in methanol with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 15 µL |

| Gradient | 5% B to 100% B over a specified time, followed by re-equilibration |

3.1.4. Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | N-desmethylclozapine: m/z 313 → 192[6][7]; N-Desmethyl Clozapine-d8: To be optimized based on precursor ion scan; Clozapine: m/z 327 → 270[6][7] |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Experimental Workflow

References

- 1. Desmethylclozapine - Wikipedia [en.wikipedia.org]

- 2. N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of M1 muscarinic receptor agonism of N-desmethylclozapine in the unique clinical effects of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Desmethyl Clozapine-d8 | LGC Standards [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N‐desmethyl Clozapine (Norclozapine) in human serum - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-Desmethyl Clozapine-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Desmethyl Clozapine-d8 (Norclozapine-d8), a deuterated analog of a major metabolite of the atypical antipsychotic drug, clozapine. This stable isotope-labeled compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and key analytical data.

Overview of the Synthetic Strategy

The synthesis of N-Desmethyl Clozapine-d8 is achieved through a convergent synthetic approach. The core of the strategy involves the coupling of a deuterated piperazine moiety, specifically piperazine-d8, with a suitable dibenzodiazepine precursor. This method allows for the late-stage introduction of the isotopic label, which is an efficient way to prepare the target molecule.

The key intermediate, 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one, serves as the scaffold onto which the deuterated piperazine ring is attached. The lactam functionality of this intermediate is activated, typically using a chlorinating agent like phosphorus oxychloride or a Lewis acid such as titanium tetrachloride, to facilitate nucleophilic substitution by piperazine-d8.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for the starting materials and the final product is presented in Table 1.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Piperazine-d8 Dihydrochloride | 134628-42-5 | C₄H₄D₈Cl₂N₂ | 167.11 | ≥98% |

| 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one | 50892-62-1 | C₁₃H₉ClN₂O | 244.68 | ≥98% |

| N-Desmethyl Clozapine-d8 | 1189888-77-4 | C₁₇H₉D₈ClN₄ | 320.85 | >95% (HPLC)[1] |

Table 1: Physicochemical Properties of Key Compounds

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the synthesis of N-Desmethyl Clozapine-d8. This protocol is based on established methods for the synthesis of clozapine and its analogs.

Materials and Equipment

-

Piperazine-d8 dihydrochloride

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous anisole

-

Toluene

-

Ethyl acetate

-

Hexane

-

Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating

-

Syringes

-

Standard laboratory glassware

-

Flash chromatography system

-

Rotary evaporator

Synthesis of N-Desmethyl Clozapine-d8

Step 1: Preparation of the Titanium-Amine Complex

-

To a solution of piperazine-d8 dihydrochloride (1.2 equivalents) in anhydrous anisole under a nitrogen atmosphere, add a solution of titanium tetrachloride in toluene (1.0 M, 1.1 equivalents).

-

Warm the mixture to 50-55 °C with stirring.

Step 2: Coupling Reaction

-

Prepare a hot solution of 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one (1.0 equivalent) in anhydrous anisole.

-

Add the hot solution of the dibenzodiazepine intermediate to the pre-formed titanium-amine complex via syringe.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature and evaporate the solvent in vacuo.

-

Partition the resulting residue between ethyl acetate and an aqueous solution of sodium hydroxide (2 M).

-

Filter the mixture under vacuum and wash the residue with ethyl acetate.

-

Separate the organic layer and extract the aqueous phase with ethyl acetate.

-

Combine the organic fractions, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness and purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield N-Desmethyl Clozapine-d8 as a solid.

Visualization of the Synthetic Workflow

The synthetic pathway for N-Desmethyl Clozapine-d8 is illustrated in the following diagram.

Caption: Synthetic workflow for N-Desmethyl Clozapine-d8.

Concluding Remarks

The synthesis of N-Desmethyl Clozapine-d8 is a crucial process for providing an essential tool for researchers in drug metabolism and pharmacokinetics. The outlined synthetic strategy, based on established chemical principles, offers a reliable method for the preparation of this deuterated internal standard. The provided experimental protocol serves as a comprehensive guide for its synthesis, and the analytical data confirms the identity and purity of the final product. As with all chemical syntheses, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood by trained personnel.

References

N-Desmethyl Clozapine-d8: A Technical Guide to the Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

N-Desmethyl Clozapine-d8 is the deuterated analog of N-Desmethyl Clozapine, a major active metabolite of the atypical antipsychotic agent Clozapine. Its application as an internal standard is critical in pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug and its metabolites in biological matrices through mass spectrometry-based assays. This technical guide provides an in-depth overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for N-Desmethyl Clozapine-d8, ensuring its proper evaluation and use in a research setting.

Compound Identification and Chemical Properties

A Certificate of Analysis for N-Desmethyl Clozapine-d8 will invariably begin with the fundamental chemical identity and physical properties of the compound. This information is crucial for confirming the material's identity and for its proper handling and storage.

| Identifier | Value |

| Compound Name | N-Desmethyl Clozapine-d8 |

| Synonyms | Norclozapine-d8, 8-chloro-11-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-5H-dibenzo[b,e][1]diazepine |

| CAS Number | 1189888-77-4[2][3] |

| Molecular Formula | C₁₇H₉D₈ClN₄ |

| Molecular Weight | 320.85 g/mol [2][3] |

| Appearance | Solid |

| Storage Temperature | -20°C[3] |

Analytical Data and Specifications

The core of the CoA is the analytical data, which quantifies the purity and confirms the structure of N-Desmethyl Clozapine-d8. These results are compared against established specifications to ensure the quality of the material.

| Test | Method | Specification | Typical Result |

| Purity | HPLC | ≥95% | >95%[2][3] |

| Isotopic Enrichment | Mass Spectrometry | ≥99% deuterated forms (d₁-d₈) | Conforms |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure | Conforms |

| Solubility | - | - | DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 5 mg/mL |

| UV Absorbance Maxima (λmax) | UV Spectroscopy | - | 229, 260, 297 nm |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in the CoA. Below are representative protocols for the key analytical techniques used to characterize N-Desmethyl Clozapine-d8.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is employed to determine the chemical purity of the compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C8 or C18 reversed-phase column (e.g., Nucleosil C8).[4]

-

Mobile Phase: A mixture of acetonitrile, water, and a suitable buffer system. A typical mobile phase could be a gradient or isocratic mixture of acetonitrile and water with additives like diethylamine.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 245 nm.[4]

-

Injection Volume: 10 µL.

-

Procedure: A solution of N-Desmethyl Clozapine-d8 is prepared in a suitable solvent (e.g., methanol or mobile phase) and injected into the HPLC system. The retention time of the main peak is recorded, and the area percentage of this peak relative to the total area of all peaks is calculated to determine the purity.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight of the compound and to assess the degree of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Set to scan a mass range that includes the expected molecular ion of N-Desmethyl Clozapine-d8 (m/z ~321).

-

Procedure: A dilute solution of the compound is infused into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of N-Desmethyl Clozapine-d8. The isotopic distribution of this peak is analyzed to confirm the high level of deuterium enrichment. For quantitative applications using tandem mass spectrometry (MS/MS), specific ion transitions are monitored. For norclozapine, a common transition is m/z 313 → 192.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and placement of atoms.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent in which the sample is soluble, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: The proton NMR spectrum is acquired to confirm the absence of signals in the regions where deuterium has been incorporated. The remaining proton signals should correspond to the non-deuterated positions in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

-

Procedure: A small amount of the sample is dissolved in the chosen deuterated solvent and placed in an NMR tube. Standard ¹H and ¹³C NMR spectra are acquired. The chemical shifts, multiplicities, and integration of the observed signals are compared with the expected structure of N-Desmethyl Clozapine-d8.

Visualizing the Certificate of Analysis Workflow

The generation of a Certificate of Analysis is a structured process that ensures the quality and consistency of the final product. The following diagram illustrates the logical workflow from sample reception to the final CoA issuance.

Caption: Logical workflow for generating a Certificate of Analysis.

This comprehensive technical guide provides the necessary information for researchers, scientists, and drug development professionals to understand and critically evaluate a Certificate of Analysis for N-Desmethyl Clozapine-d8. By detailing the expected data and the underlying experimental protocols, this document serves as a valuable resource for ensuring the quality and reliability of this essential internal standard in analytical studies.

References

- 1. The assay of clozapine and N-desmethylclozapine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Desmethyl Clozapine-d8 | LGC Standards [lgcstandards.com]

- 3. N-Desmethyl Clozapine-d8 | LGC Standards [lgcstandards.com]

- 4. Assay for quantitation of clozapine and its metabolite N-desmethylclozapine in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Norclozapine-d8 in the Bioanalysis of Clozapine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of norclozapine-d8, its significance as a metabolite of the atypical antipsychotic drug clozapine, and its critical role as an internal standard in the quantitative bioanalysis of clozapine and its primary active metabolite, norclozapine. This document details the metabolic pathway of clozapine, outlines established experimental protocols for its quantification, and presents key analytical performance data.

Introduction to Clozapine Metabolism and the Importance of Norclozapine

Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. It undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. The two main metabolic pathways are N-demethylation to form norclozapine (N-desmethylclozapine) and N-oxidation to form clozapine N-oxide.

Norclozapine is the principal active metabolite of clozapine and is pharmacologically active, contributing to the overall therapeutic and potential adverse effects of clozapine treatment. Therefore, the accurate quantification of both clozapine and norclozapine in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic and pharmacodynamic (PK/PD) studies, and in the drug development process.

Metabolic Pathway of Clozapine to Norclozapine

The metabolic conversion of clozapine to norclozapine is primarily catalyzed by the CYP1A2 and CYP3A4 isoenzymes in the liver. This process involves the removal of a methyl group from the piperazine ring of the clozapine molecule.

The Role of N-Desmethyl Clozapine-d8 in Pharmacology: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Desmethyl Clozapine-d8, detailing its critical role as an internal standard in the quantitative analysis of N-desmethylclozapine (norclozapine), the primary active metabolite of the atypical antipsychotic clozapine. This document elucidates the pharmacological significance of N-desmethylclozapine, presents detailed experimental protocols for its quantification, and visualizes key signaling pathways and analytical workflows.

Introduction: The Significance of N-Desmethyl Clozapine

Clozapine is a cornerstone in the management of treatment-resistant schizophrenia, exhibiting superior efficacy compared to other antipsychotic agents.[1] Its therapeutic action is attributed not only to the parent drug but also significantly to its major metabolite, N-desmethylclozapine (NDMC), also known as norclozapine.[1] NDMC is pharmacologically active, exhibiting a unique receptor binding profile that may contribute to clozapine's broad spectrum of clinical effects, including its benefits on cognitive and negative symptoms.[1]

Given the high inter-individual variability in clozapine metabolism, therapeutic drug monitoring (TDM) of both clozapine and NDMC is crucial for optimizing dosage, ensuring efficacy, and minimizing the risk of adverse effects.[2][3] Accurate and precise quantification of NDMC in biological matrices is therefore paramount.

The Role of N-Desmethyl Clozapine-d8 as an Internal Standard

N-Desmethyl Clozapine-d8 is a stable isotope-labeled (SIL) derivative of NDMC. In the field of analytical pharmacology, its primary and indispensable role is to serve as an internal standard (IS) for quantitative analysis, particularly in methods employing mass spectrometry (MS), such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The utility of a SIL-IS like N-Desmethyl Clozapine-d8 stems from its properties:

-

Chemical and Physical Similarity: It is chemically identical to the analyte (NDMC), ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation.

-

Mass Differentiation: The deuterium labels give it a distinct, higher mass-to-charge ratio (m/z) that is easily resolved from the unlabeled analyte by a mass spectrometer.

By adding a known amount of N-Desmethyl Clozapine-d8 to each sample at the beginning of the analytical process, it is possible to correct for variations in sample extraction efficiency, matrix effects, and instrument response. This significantly improves the accuracy, precision, and robustness of the quantitative assay.

Pharmacology of N-Desmethylclozapine (Norclozapine)

While N-Desmethyl Clozapine-d8 is analytically crucial, the pharmacological activity of its unlabeled counterpart, NDMC, is of significant interest to researchers. NDMC's distinct receptor profile is thought to complement that of clozapine.

Key Pharmacological Actions of NDMC:

-

Dopamine D2/D3 Receptors: Unlike clozapine, which is a D2 receptor antagonist, NDMC acts as a weak partial agonist at D2 and D3 receptors.[1]

-

Muscarinic M1 Receptors: NDMC is a potent agonist at the M1 muscarinic acetylcholine receptor, a property not shared by clozapine (which is an antagonist).[1] This M1 agonism is hypothesized to contribute to the pro-cognitive effects of clozapine therapy.

-

Serotonin Receptors: NDMC has a high affinity for various serotonin receptors, contributing to the overall serotonergic activity of clozapine treatment.[1]

Signaling Pathways

The pharmacological effects of NDMC are mediated through complex intracellular signaling cascades. The following diagrams illustrate the canonical pathways for the M1 muscarinic and D2 dopamine receptors.

References

N-Desmethylclozapine-d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Desmethylclozapine-d8, a deuterated analog of the primary active metabolite of clozapine. This document is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and pharmacodynamic studies and other research applications.

Introduction

N-Desmethylclozapine (NDMC), also known as norclozapine, is the major and pharmacologically active metabolite of the atypical antipsychotic drug clozapine.[1][2] Clozapine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4, through N-demethylation to form NDMC.[2][3] NDMC itself exhibits a complex pharmacological profile, acting as a partial agonist at dopamine D2 and D3 receptors, an agonist at muscarinic M1 receptors, and an antagonist at serotonin 5-HT2C receptors.[4][5] Its activity at these receptors may contribute to both the therapeutic efficacy and side effects of clozapine treatment.[6]

This compound is a stable isotope-labeled version of NDMC, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium.[4] This isotopic labeling makes it an ideal internal standard for the quantitative analysis of NDMC in biological matrices by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[7][8] Its use ensures accurate and precise quantification by correcting for variations in sample preparation and instrument response.[9]

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 8-chloro-11-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-5H-dibenzo[b,e][2][6]diazepine | [4][5] |

| Synonyms | Norclozapine-d8 | [5] |

| CAS Number | 1189888-77-4 | [4] |

| Molecular Formula | C₁₇H₉D₈ClN₄ | [4][5] |

| Molecular Weight | 320.9 g/mol | [4][5] |

| Appearance | Solid | [5] |

| Purity | ≥99% deuterated forms (d₁-d₈) | [5] |

| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 5 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | [5] |

Synthesis

A common method for the synthesis of N-desmethylclozapine involves the reaction of a clozapine precursor with a demethylating agent. To introduce the deuterium atoms onto the piperazine ring, a deuterated piperazine starting material would be required. The synthesis could proceed as follows:

Alternatively, deuteration could be achieved by reducing a suitable imide precursor of the piperazine ring with a deuterium source like lithium aluminum deuteride (LiAlD₄), a method that has been successfully used for labeling other piperazine-containing pharmaceuticals.

Analytical Methodologies

This compound is primarily used as an internal standard for the quantification of N-desmethylclozapine in biological samples. The following sections detail common analytical techniques and sample preparation methods.

Sample Preparation

The choice of sample preparation technique depends on the analytical method, the biological matrix, and the desired level of cleanliness.

4.1.1. Protein Precipitation

This is a rapid and simple method for removing the bulk of proteins from plasma or serum samples.

Protocol:

-

To 100 µL of plasma or serum, add 300 µL of cold acetonitrile.

-

Add the internal standard, this compound, at a known concentration.

-

Vortex the mixture vigorously for 1 minute to precipitate the proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

4.1.2. Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than protein precipitation by partitioning the analyte of interest into an immiscible organic solvent.

Protocol:

-

To 0.5 mL of plasma, add the internal standard, this compound.

-

Add a suitable organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

-

Vortex for an extended period to ensure efficient extraction.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS analysis.

4.1.3. Solid-Phase Extraction (SPE)

SPE offers the cleanest extracts and can be used to concentrate the analyte.

Protocol:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the plasma sample (pre-treated and with internal standard added) onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute N-desmethylclozapine and this compound with a strong organic solvent (e.g., methanol).

-

Evaporate the eluate and reconstitute for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common and preferred method for the quantification of N-desmethylclozapine due to its high sensitivity and selectivity.

| Parameter | Typical Conditions | Reference(s) |

| Chromatographic Column | C18 reversed-phase column | [10] |

| Mobile Phase | A gradient of acetonitrile and water with a modifier (e.g., formic acid or ammonium formate) | |

| Flow Rate | 0.2 - 0.5 mL/min | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |

| Mass Spectrometer | Triple Quadrupole | |

| Scan Type | Multiple Reaction Monitoring (MRM) | [10] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference(s) |

| N-Desmethylclozapine | 313 | 192, 270 | [10] |

| This compound | 321 | 192, 270 | |

| Clozapine (for simultaneous analysis) | 327 | 270, 192, 296 | [10] |

| Clozapine-d4 (Internal Standard) | 331 | 272 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of N-desmethylclozapine, although it often requires derivatization to improve the volatility and thermal stability of the analyte.

| Parameter | Typical Conditions | Reference(s) |

| Derivatization Agent | Pentafluoropropionic anhydride (PFPA) or a silylating agent like BSTFA | |

| Chromatographic Column | DB-1 or HP-5MS capillary column | |

| Carrier Gas | Helium | |

| Ionization Mode | Electron Impact (EI) |

Metabolism and Pharmacokinetics

Clozapine is extensively metabolized in the liver, primarily by CYP1A2 and CYP3A4, to form N-desmethylclozapine (NDMC) and clozapine N-oxide.[2][3] NDMC is a pharmacologically active metabolite and its plasma concentrations can be comparable to or even exceed those of the parent drug.

Pharmacokinetic Parameters of N-Desmethylclozapine in Humans:

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (t_max) | ~2.5 hours (for clozapine) | [4] |

| Apparent Volume of Distribution (Vd/F) | 624 L (for norclozapine) | |

| Clearance (CL/F) | 30.3 L/h (for clozapine), 46.3 L/h (for norclozapine) | |

| Elimination Half-life (t_1/2) | 12-16 hours | |

| Plasma Protein Binding | ~95% (for clozapine) | [4] |

Pharmacology and Receptor Binding

N-desmethylclozapine has a distinct pharmacological profile that differs from clozapine. It is a partial agonist at dopamine D2/D3 receptors, a potent and efficacious agonist at muscarinic M1 receptors, and an antagonist at several serotonin receptors.[4]

Receptor Binding Affinities (Ki, nM) of N-Desmethylclozapine:

| Receptor | Ki (nM) | Reference(s) |

| Muscarinic M1 | 55 (IC₅₀) | |

| Muscarinic M2 | 3300 (IC₅₀) | |

| Muscarinic M3 | ~100-200 (IC₅₀) | |

| Muscarinic M4 | ~100-200 (IC₅₀) | |

| Muscarinic M5 | ~100-200 (IC₅₀) | |

| Dopamine D2 | Comparable to clozapine | |

| Serotonin 5-HT1A | Partial agonist | [5] |

| Serotonin 5-HT2A | Antagonist | |

| Serotonin 5-HT2C | 7.1 (IC₅₀, rat) | [5] |

| δ-opioid | Agonist | [9] |

Conclusion

This compound is an indispensable tool for researchers studying the pharmacokinetics and pharmacodynamics of clozapine and its primary active metabolite, N-desmethylclozapine. Its use as an internal standard in mass spectrometry-based bioanalytical methods ensures the accuracy and reliability of quantitative data. This technical guide provides a foundational understanding of the properties, synthesis, analysis, and pharmacological context of this compound to support its effective use in research and drug development.

References

- 1. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of clozapine analogues and their affinity for clozapine and spiroperidol binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 4. N-Desmethyl Clozapine-d8 | C17H17ClN4 | CID 135908332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and pharmacological evaluation of triflate-substituted analogues of clozapine: identification of a novel atypical neuroleptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Desmethyl Clozapine-d8 as an Internal Standard in the Quantification of Clozapine and N-Desmethylclozapine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-Desmethyl Clozapine-d8 as an internal standard in the quantitative analysis of clozapine and its major metabolite, N-desmethylclozapine (norclozapine), in biological matrices. The methodologies outlined are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia. Therapeutic drug monitoring (TDM) of clozapine and its active metabolite, N-desmethylclozapine, is crucial to ensure efficacy and minimize the risk of adverse effects. Accurate and precise quantification of these analytes in biological samples, such as plasma or serum, is therefore essential.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry to correct for variability in sample preparation and instrument response. N-Desmethyl Clozapine-d8, a deuterated analog of N-desmethylclozapine, is an ideal internal standard for the simultaneous quantification of clozapine and N-desmethylclozapine. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer.

Experimental Protocols

This section details a validated LC-MS/MS method for the simultaneous determination of clozapine and N-desmethylclozapine in human plasma using N-Desmethyl Clozapine-d8 as an internal standard.

Materials and Reagents

-

Clozapine (analytical standard)

-

N-Desmethylclozapine (Norclozapine) (analytical standard)

-

N-Desmethyl Clozapine-d8 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of clozapine, N-desmethylclozapine, and N-Desmethyl Clozapine-d8 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the clozapine and N-desmethylclozapine stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the N-Desmethyl Clozapine-d8 stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (calibrator, QC, or unknown).

-

Add 150 µL of the internal standard working solution (100 ng/mL N-Desmethyl Clozapine-d8 in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are representative LC-MS/MS parameters. Actual conditions may need to be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10-90% B over 3 minutes, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Dwell Time | 50 ms |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Clozapine | 327.1 | 270.2 | 35 |

| N-Desmethylclozapine | 313.1 | 192.1 | 40 |

| N-Desmethyl Clozapine-d8 | 321.2 | 192.1 | 40 |

Data Presentation

The following tables summarize the quantitative performance of the described method.

Table 4: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Clozapine | 1 - 1000 | y = 0.0123x + 0.0045 | > 0.998 |

| N-Desmethylclozapine | 1 - 1000 | y = 0.0158x + 0.0039 | > 0.998 |

Table 5: Precision and Accuracy

| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Clozapine | 3 | < 10 | < 12 | 95 - 105 |

| 50 | < 8 | < 10 | 97 - 103 | |

| 800 | < 5 | < 8 | 98 - 102 | |

| N-Desmethylclozapine | 3 | < 11 | < 13 | 94 - 106 |

| 50 | < 9 | < 11 | 96 - 104 | |

| 800 | < 6 | < 9 | 97 - 103 |

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships described in these application notes.

Application Note: High-Throughput Analysis of Clozapine and N-Desmethylclozapine in Human Plasma by LC-MS/MS using N-Desmethyl Clozapine-d8

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of clozapine and its major active metabolite, N-desmethylclozapine (norclozapine), in human plasma. The method utilizes N-Desmethyl Clozapine-d8 as an internal standard to ensure accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for rapid analysis. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies in research settings.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and related psychotic disorders, particularly in cases resistant to other treatments.[1][2][3][4] Due to a narrow therapeutic window and significant inter-individual variability in its metabolism, therapeutic drug monitoring of clozapine and its active metabolite, N-desmethylclozapine, is crucial to optimize dosage, ensure efficacy, and minimize the risk of adverse effects.[3]

LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high selectivity, sensitivity, and speed.[3][5][6] The use of a stable isotope-labeled internal standard, such as N-Desmethyl Clozapine-d8, is essential for correcting for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the assay.[7] This application note presents a complete protocol for the analysis of clozapine and N-desmethylclozapine in human plasma using LC-MS/MS with N-Desmethyl Clozapine-d8 as the internal standard.

Experimental

Materials and Reagents

-

Clozapine certified reference material

-

N-Desmethylclozapine certified reference material

-

N-Desmethyl Clozapine-d8 internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid and ammonium formate

-

Human plasma (drug-free)

Sample Preparation

A simple and rapid protein precipitation method is used for sample preparation.

-

To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add a three-fold volume of acetonitrile containing the internal standard (N-Desmethyl Clozapine-d8).[8]

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is suitable for the separation of clozapine and its metabolites.[5]

-

Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of methanol and water with 0.1% formic acid and 0.2% ammonium acetate is employed.[9]

-

Flow Rate: A typical flow rate for UHPLC is in the range of 0.4-0.6 mL/min.

-

Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The analytes are monitored using Multiple Reaction Monitoring (MRM).

-

Ionization Source: Electrospray Ionization (ESI), positive mode.[5]

-

MRM Transitions: The specific precursor-to-product ion transitions for clozapine, N-desmethylclozapine, and the internal standard are monitored for quantification.[1][2][5]

Quantitative Data

The following tables summarize the typical quantitative performance of an LC-MS/MS method for the analysis of clozapine and N-desmethylclozapine.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Clozapine | 327 | 270 |

| N-Desmethylclozapine | 313 | 192 |

| N-Desmethyl Clozapine-d8 (Internal Standard) | 321 | 200 |

Table 1: Example MRM Transitions for Clozapine and Metabolites.

| Parameter | Clozapine | N-Desmethylclozapine |

| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |

| Correlation Coefficient (r²) | > 0.998 | > 0.998 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 |

| Intra-assay Precision (%CV) | < 15% | < 15% |

| Inter-assay Precision (%CV) | < 15% | < 15% |

| Accuracy (% bias) | Within ±15% | Within ±15% |

Table 2: Summary of Method Performance Characteristics.[5]

Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis.

Clozapine Signaling Pathway

Clozapine's therapeutic effects are believed to be mediated through its interaction with multiple neurotransmitter systems and intracellular signaling pathways. One important pathway involves the regulation of Glycogen Synthase Kinase 3 Beta (GSK-3β). Clozapine can lead to the phosphorylation and inhibition of GSK-3β through pathways that may involve Akt and Dishevelled (Dvl).[10][11]

Caption: Simplified Clozapine Signaling Pathway.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of clozapine and N-desmethylclozapine in human plasma. The use of N-Desmethyl Clozapine-d8 as an internal standard ensures reliable and accurate results. This method is a valuable tool for therapeutic drug monitoring and pharmacokinetic research, aiding in the optimization of clozapine therapy.

References

- 1. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N‐desmethyl Clozapine (Norclozapine) in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic monitoring of plasma clozapine and N-desmethylclozapine (norclozapine): practical considerations | BJPsych Advances | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. LC-MS-MS Determination and Pharmacokinetic Study of Clozapine in Human Plasma | Semantic Scholar [semanticscholar.org]

- 10. The effects of clozapine on the GSK-3-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: Quantitative Analysis of Clozapine and Norclozapine using N-Desmethyl Clozapine-d8 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clozapine is a highly effective atypical antipsychotic medication used for treatment-resistant schizophrenia.[1][2] Due to significant inter-individual variability in its metabolism and a narrow therapeutic window, therapeutic drug monitoring (TDM) of clozapine and its major active metabolite, norclozapine (N-desmethylclozapine), is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity.[3][4]

Clozapine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP1A2, through N-demethylation to form norclozapine.[5][6] The concentration of norclozapine in plasma can provide valuable information regarding medication adherence and metabolic activity.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of clozapine and norclozapine in biological matrices due to its high sensitivity, selectivity, and speed.[5][7] The use of a stable isotope-labeled internal standard (SIL-IS) is essential for accurate and precise quantification, as it effectively compensates for variations in sample preparation and matrix effects.[8] This document provides a detailed protocol for the simultaneous quantification of clozapine and norclozapine in human plasma using N-Desmethyl Clozapine-d8 as the internal standard.

Clozapine Metabolism Pathway

Caption: Metabolic conversion of Clozapine to Norclozapine.

Experimental Protocols

This protocol outlines a method for the quantitative analysis of clozapine and norclozapine in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.

Materials and Reagents

-

Analytes and Internal Standard:

-

Clozapine (certified reference material)

-

Norclozapine (certified reference material)

-

N-Desmethyl Clozapine-d8 (SIL-IS)

-

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Hydroxide (ACS grade)

-

Ultrapure Water

-

Drug-free human plasma (for calibration standards and quality controls)

-

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of clozapine, norclozapine, and N-Desmethyl Clozapine-d8 by dissolving the certified reference materials in methanol.

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the N-Desmethyl Clozapine-d8 stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for standards, QCs, and unknown samples.

-

Pipette 50 µL of plasma (standard, QC, or sample) into the appropriately labeled tubes.

-

Add 150 µL of the IS working solution (100 ng/mL N-Desmethyl Clozapine-d8 in acetonitrile) to each tube.[9] This equates to a three-fold volume excess of precipitant.[9]

-

Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at 11,000 x g for 5 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Dilute the supernatant by adding 100 µL of ultrapure water containing 0.1% formic acid.

-

Seal the plate or cap the vials and place them in the autosampler for LC-MS/MS analysis.

Experimental Workflow Diagram

Caption: Workflow for sample preparation and analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical parameters for a standard LC-MS/MS system.

| Parameter | Condition |

| Liquid Chromatography | |

| LC System | ACQUITY UPLC I-Class or equivalent |

| Column | Waters XBridge Premier BEH C18 (2.1 x 50 mm, 2.5 µm)[9] |

| Mobile Phase A | 0.2% Ammonium Hydroxide in Water[10] |

| Mobile Phase B | Methanol[10] |

| Flow Rate | 0.40 mL/min[10] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 30% B to 95% B in 1.0 min, hold for 0.5 min, return to 30% B |

| Mass Spectrometry | |

| MS System | Waters Xevo TQ-S micro or equivalent Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temp | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Nebulizer Pressure | 55 psi[5] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation and Quantitative Analysis

MRM Transitions

MRM is used for selective and sensitive detection. The transitions for clozapine and norclozapine are well-established. For the deuterated internal standard, the precursor ion (Q1) mass is increased by the mass of the deuterium atoms, while the product ion (Q3) may or may not change depending on the location of the labels.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Purpose |

| Clozapine | 327.2 | 270.1 | 22 | Quantifier[10] |

| Clozapine | 327.2 | 192.1 | 50 | Qualifier[10] |

| Norclozapine | 313.2 | 192.1 | 46 | Quantifier[10] |

| Norclozapine | 313.2 | 270.1 | 22 | Qualifier[10] |

| N-Desmethyl Clozapine-d8 (IS) | 321.2 | 192.1 | 46 | Quantifier |

Note: The transition for N-Desmethyl Clozapine-d8 is proposed based on the structure of norclozapine and common fragmentation patterns. Optimization is required.

Calibration and Quantification

Quantification is performed by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for each calibration standard. A linear regression with a 1/x weighting factor is typically applied.[5]

Summary of Quantitative Performance

The following table summarizes the typical performance characteristics of this analytical method, based on published data for similar assays.

| Parameter | Clozapine | Norclozapine |

| Linear Range | 10 - 2000 ng/mL[10] | 10 - 2000 ng/mL[10] |

| Correlation Coefficient (r²) | > 0.997[10] | > 0.997[10] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL |

| Intra-day Precision (%CV) | < 5%[10] | < 6%[10] |

| Inter-day Precision (%CV) | < 6%[10] | < 7%[10] |

| Accuracy (% Recovery) | 95 - 105%[8] | 95 - 105%[8] |

| Extraction Recovery | > 95%[10] | > 95%[10] |

Conclusion